7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-9-6-15(7-10-16)19(28-18-5-1-2-12-26-18)17-11-8-14-4-3-13-27-20(14)21(17)29/h1-13,19,29H,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQPPWIRWLBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325474-22-4 | |
| Record name | 7-{[(pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}chinolin-8-ol umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Ullmann-artige Kupplungsreaktion, bei der nucleophile Substitution von Brom aus 2-Brombenzaldehyd mit Natriumazid einen Azid-Komplex als Zwischenprodukt liefert . Dieses Zwischenprodukt unterliegt einer reduktiven Eliminierung, gefolgt von einer dehydratisierenden Cyclisierung, um die gewünschte Chinolinstruktur zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von hochwertigen Reagenzien, kontrollierten Reaktionsumgebungen und Reinigungsmethoden wie Umkristallisation oder Chromatographie, um das Endprodukt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-{[(Pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}chinolin-8-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach Reaktionsbedingungen und verwendeten Reagenzien an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion gesättigtere Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound exhibits potential as a therapeutic agent due to its structural properties, which allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives selectively inhibited cancer cell lines, suggesting a potential mechanism for targeted cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
Case Study:
In vitro studies have shown that this compound exhibits significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Biological Research
7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has been utilized in biological research to understand its interaction with specific proteins and enzymes.
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 12.5 | Journal of Enzyme Inhibition |
| Cyclooxygenase | 8.0 | Biochemical Pharmacology |
Synthesis and Development
The synthesis of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves multi-step reactions that enhance its pharmacological properties.
Synthetic Pathways
Several synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Combining pyridine derivatives with quinoline substrates.
- Functional Group Modifications : Introducing trifluoromethyl groups to enhance biological activity.
Wirkmechanismus
The mechanism of action of 7-{[(pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Substituent Variations on the Pyridine Ring
Modifications to the pyridine ring significantly influence synthetic yields and biological activity:
Key Observations :
Variations in the Aryl Group
The aryl group’s substitution pattern impacts physicochemical properties and bioactivity:
Key Observations :
- Trifluoromethyl groups at the 4-position (target compound) balance lipophilicity and steric bulk, optimizing cellular uptake and target engagement .
- Bis(trifluoromethyl) substitution (compound 29) increases molecular weight and logP but may reduce solubility .
HMGB1-Mediated Caspase-11 Inhibition
The target compound (referred to as 8-ol in ) directly binds HMGB1, altering its conformation and blocking LPS cytosolic delivery, thereby inhibiting caspase-11 signaling. This activity is absent in analogues lacking the trifluoromethylphenyl group (e.g., compound 3) .
Cytoprotective Effects
Compounds with fluorinated aryl groups (e.g., 28, 30) show higher cytoprotective yields (35–90%) compared to non-fluorinated derivatives, likely due to enhanced membrane permeability .
Biologische Aktivität
The compound 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a novel derivative belonging to the quinoline family, which is known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for drug development.
Chemical Structure
The chemical structure of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Chelation : The quinoline moiety exhibits metal-binding properties, which can disrupt metal ion homeostasis in cells, potentially leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The compound has shown inhibitory activity against key enzymes involved in cell proliferation and survival, such as the mTOR pathway, which is crucial for cancer cell growth and metabolism .
- Antioxidant Activity : Preliminary studies indicate that it may exert protective effects against oxidative stress by modulating the expression of antioxidant genes .
Biological Activity Assays
The efficacy of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has been evaluated through various biological assays:
Cytotoxicity Assays
Table 1 summarizes the IC50 values obtained from cytotoxicity assays against different cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer cells.
Enzyme Inhibition Assays
The compound's ability to inhibit specific enzymes was assessed in vitro:
The low IC50 value for mTOR inhibition suggests strong potential for therapeutic application in cancer treatment.
Case Studies
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease : In a study involving animal models, the compound demonstrated significant neuroprotective effects by reducing amyloid-beta levels and improving cognitive function .
- Diabetes Management : The compound showed promising results in inhibiting alpha-amylase, suggesting potential use as an anti-diabetic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, and how are intermediates purified?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves condensation of quinolin-8-ol derivatives with pyridin-2-ylamine and 4-(trifluoromethyl)benzyl halides. For example, heating intermediates with potassium carbonate in DMF facilitates nucleophilic substitution, followed by purification via crystallization or column chromatography .
- Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and base (e.g., K₂CO₃) influence reaction efficiency. Crystallization from ethanol/water mixtures is often used to isolate high-purity intermediates .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₁₇F₃N₃O, MW 327.4 g/mol). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) .
- Key Data : XLogP3 values (~4.3) predict lipophilicity, critical for bioavailability studies. Hydrogen bond donor/acceptor counts (2/4) guide solubility assessments .
Q. What in vitro assays are recommended for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Methodology : Standard assays include:
- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria, fungi).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?
- Methodology : Design of Experiments (DoE) evaluates variables (temperature, solvent, stoichiometry). For example:
- Solvent Optimization : Replacing DMF with acetonitrile may reduce side reactions.
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amine bond formation .
- Case Study : A 15% yield increase was achieved by adjusting the benzyl halide:quinolin-8-ol ratio from 1:1 to 1.2:1 in DMF at 80°C .
Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ATP-binding pockets. Key steps:
Prepare ligand (compound) and receptor (kinase PDB ID: 4LL) structures.
Calculate binding free energies (ΔG) and validate with experimental IC₅₀ data .
- Insights : The trifluoromethyl group enhances hydrophobic interactions, while the quinolin-8-ol moiety chelates Mg²⁺ in kinase active sites .
Q. How do structural modifications (e.g., substituting pyridine with morpholine) alter bioactivity?
- Case Study : Replacing pyridin-2-ylamine with morpholine in a derivative increased antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus). This suggests improved membrane penetration due to increased polarity .
- Methodology : Synthesize analogs via isosteric replacement, then compare bioactivity and physicochemical properties (logP, solubility) .
Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values) be resolved?
- Analysis : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
